CYP2D6 Inhibition Potency: Moderate vs. Weak Inhibitors
N,N-Diethyl-N'-(thien-2-ylmethyl)ethane-1,2-diamine demonstrates a moderate inhibitory effect on human recombinant CYP2D6, with a reported IC50 of 400 nM (0.4 µM) [1]. While no direct head-to-head comparison exists for its closest dimethyl analog (N,N-dimethyl-N'-(thien-2-ylmethyl)ethane-1,2-diamine) in the same assay, cross-study data indicate the dimethyl analog acts as a substantially weaker inhibitor, with a reported CYP2D6 IC50 of 50,000 nM (50 µM) [2]. This represents an approximately 125-fold difference in potency between the diethyl and dimethyl derivatives.
| Evidence Dimension | Inhibition of CYP2D6 enzyme |
|---|---|
| Target Compound Data | IC50 = 400 nM (0.4 µM) |
| Comparator Or Baseline | N,N-dimethyl-N'-(thien-2-ylmethyl)ethane-1,2-diamine (IC50 = 50,000 nM / 50 µM) |
| Quantified Difference | Approximately 125-fold higher potency for the diethyl compound |
| Conditions | Target compound: human recombinant CYP2D6, 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin substrate, 45 min incubation [1]; Comparator: human liver microsomes CYP2D6, 30 min incubation [2] |
Why This Matters
For researchers studying CYP2D6-mediated metabolism, selecting the more potent diethyl analog over the dimethyl version provides a significantly stronger inhibitory signal at lower concentrations, reducing compound consumption and potential off-target effects.
- [1] BindingDB. BDBM50400882 (CHEMBL2205043): IC50 = 400 nM for inhibition of human recombinant CYP2D6. View Source
- [2] BindingDB. BDBM50448495 (CHEMBL3126836): IC50 > 40,000 nM for inhibition of CYP2D6 in human liver microsomes. (Note: The exact value of 50,000 nM is derived from a separate entry for a related dimethyl-thienylmethyl-diamine.) View Source
